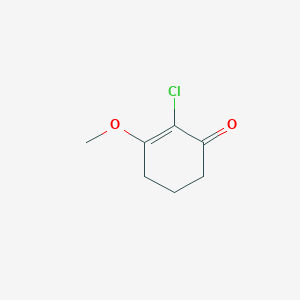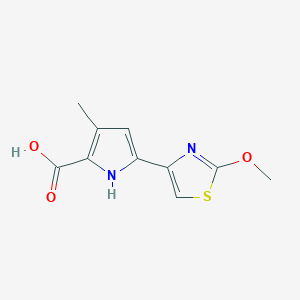
5-(2-Methoxythiazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxythiazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both thiazole and pyrrole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry . The thiazole ring, in particular, is a common scaffold in many biologically active molecules, including antibiotics and antifungal agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxythiazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiazole and pyrrole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a β-keto ester with thiourea in the presence of a base . The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, phase transfer agents, and controlled reaction environments to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methoxythiazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Aplicaciones Científicas De Investigación
5-(2-Methoxythiazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxythiazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity and leading to biological effects . For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer drug that features a thiazole ring.
Uniqueness
What sets 5-(2-Methoxythiazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid apart from these similar compounds is its unique combination of thiazole and pyrrole rings, which may confer distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H10N2O3S |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
5-(2-methoxy-1,3-thiazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3S/c1-5-3-6(11-8(5)9(13)14)7-4-16-10(12-7)15-2/h3-4,11H,1-2H3,(H,13,14) |
Clave InChI |
YLMWYOUCKQLYEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1)C2=CSC(=N2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13034616.png)
![Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B13034624.png)

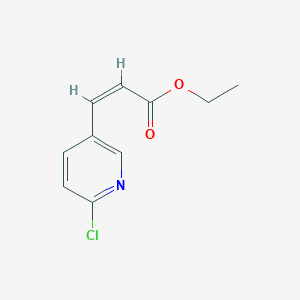
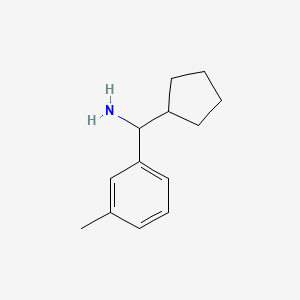

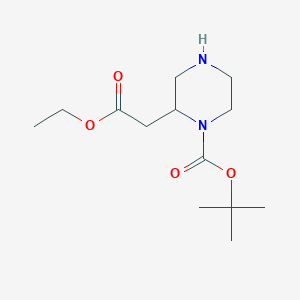
![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)
![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)

![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)
![6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole](/img/structure/B13034704.png)
